3-Bromo-4-(isopropoxymethyl)benzoic acid
Description
3-Bromo-4-(isopropoxymethyl)benzoic acid (CAS: 213598-20-0) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Structurally, it features a bromine atom at the 3-position and an isopropoxymethyl group (–CH₂OCH(CH₃)₂) at the 4-position of the benzoic acid backbone. Key physicochemical properties include a predicted LogP (octanol-water partition coefficient) of 2.18, indicating moderate lipophilicity, and good gastrointestinal absorption (92.17%) based on computational models .
Benzoic acid derivatives, including this compound, are widely used in pharmaceuticals, agrochemicals, and materials science. For example, structurally related compounds like aspirin (acetylsalicylic acid) and triflusal (an antithrombotic agent) highlight the pharmacological relevance of this class .
Properties
CAS No. |
1131594-13-2 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-4-(propan-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
SYDPTTFGANLEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(isopropoxymethyl)benzoic acid typically involves the following steps:
Bromination: The starting material, 4-(isopropoxymethyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the third position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-Bromo-4-(isopropoxymethyl)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4-(isopropoxymethyl)benzoic acid may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for bromination and purification can enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Alcohols or alkanes, depending on the reducing agent and conditions.
Scientific Research Applications
3-Bromo-4-(isopropoxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(isopropoxymethyl)benzoic acid depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-4-(isopropoxymethyl)benzoic acid with structurally analogous benzoic acid derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Effects on Lipophilicity :
- Alkoxy chain length (methoxy vs. butoxy) directly impacts LogP, with longer chains increasing lipophilicity .
- The trifluoromethyl group (–CF₃) significantly lowers pKa, enhancing acidity and reactivity in coupling reactions .
Toxicity Predictions :
- QSTR models indicate that toxicity (oral LD₅₀ in mice) correlates with molecular connectivity indices (0JA , 1JA ) and their cross-factor (JB ) . Smaller substituents (e.g., methoxy) reduce JB values, predicting lower acute toxicity compared to bulkier analogs like butoxy derivatives .
Applications :
Biological Activity
3-Bromo-4-(isopropoxymethyl)benzoic acid is a derivative of benzoic acid that has garnered attention in medicinal chemistry and agricultural applications due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 299.14 g/mol
- IUPAC Name : 3-bromo-4-(propan-2-yloxymethyl)benzoic acid
- CAS Number : 1131594-13-2
The biological activity of 3-Bromo-4-(isopropoxymethyl)benzoic acid is attributed to its ability to interact with various biological targets. The presence of the bromine atom may enhance its reactivity and binding affinity towards specific enzymes or receptors, potentially leading to the modulation of various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and other diseases.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain pathogens, indicating its use in agricultural settings as a biocontrol agent.
Antimicrobial Effects
Research indicates that 3-Bromo-4-(isopropoxymethyl)benzoic acid exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various plant pathogens, contributing to its potential application in agriculture.
| Pathogen | Inhibition Concentration (EC50) |
|---|---|
| Cytospora mandshurica | 10.3 mg/L |
| Coniella diplodiella | 19.7 mg/L |
These results suggest that the compound could serve as a fungicide or bactericide in crop protection strategies.
Case Studies
-
Plant Growth Regulation : A study demonstrated that the application of this compound led to a noticeable increase in root and stem growth in treated plants compared to untreated controls, suggesting its role as a growth regulator.
Treatment Root Growth Inhibition (%) Stem Growth Inhibition (%) Control 0 0 10 mg/L 62.0 66.8 - Cell-Based Assays : In cellular models, the compound has been shown to activate proteasomal and lysosomal pathways, which are critical for maintaining cellular homeostasis and may have implications for anti-aging therapies.
Research Findings
Recent studies have explored the broader implications of benzoic acid derivatives, including 3-Bromo-4-(isopropoxymethyl)benzoic acid, in promoting protein degradation systems:
- Ubiquitin-Proteasome Pathway (UPP) : The compound was found to enhance the activity of UPP, which is essential for degrading misfolded proteins.
- Autophagy-Lysosome Pathway (ALP) : Activation of ALP was also noted, indicating potential benefits in cellular health and longevity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
